molecular formula C8H3BrN2S B6178549 5-bromo-1,3-benzothiazole-7-carbonitrile CAS No. 2091285-72-0

5-bromo-1,3-benzothiazole-7-carbonitrile

Cat. No.: B6178549
CAS No.: 2091285-72-0
M. Wt: 239.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-benzothiazole-7-carbonitrile is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5-position, a nitrogen atom at the 1-position, and a cyano group at the 7-position of the benzothiazole ring system. It is a white solid that is stable at room temperature.

Synthetic Routes and Reaction Conditions:

  • Bromination of 1,3-benzothiazole-7-carbonitrile: This method involves the bromination of 1,3-benzothiazole-7-carbonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

  • Sandmeyer Reaction:

  • Nucleophilic Substitution: The compound can be synthesized by reacting 1,3-benzothiazole-7-carbonitrile with bromine in the presence of a nucleophile, such as potassium bromide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: Substitution reactions can occur at the bromine or cyano positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Reagents like sodium cyanide and potassium iodide are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Different halogenated or cyano-substituted derivatives.

Scientific Research Applications

5-Bromo-1,3-benzothiazole-7-carbonitrile has several scientific research applications across various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 5-bromo-1,3-benzothiazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1,3-Benzothiazole-7-carbonitrile: Lacks the bromine atom.

  • 5-Chloro-1,3-benzothiazole-7-carbonitrile: Similar structure with chlorine instead of bromine.

  • 2-Bromo-1,3-benzothiazole-7-carbonitrile: Bromine at the 2-position.

Uniqueness: 5-Bromo-1,3-benzothiazole-7-carbonitrile is unique due to the presence of the bromine atom at the 5-position, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2091285-72-0

Molecular Formula

C8H3BrN2S

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.